molecular formula C11H15N5Na3O12P3 B565763 alpha,beta-Methyleneadenosine 5'-triphosphate trisodium salt CAS No. 1343364-54-4

alpha,beta-Methyleneadenosine 5'-triphosphate trisodium salt

Cat. No.: B565763
CAS No.: 1343364-54-4
M. Wt: 571.155
InChI Key: CBAGKCWFSRTVER-MTQUBGKESA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is synthesized through a multi-step chemical processThis modification makes the compound more resistant to hydrolysis by ATPases, enzymes that break down ATP .

Industrial Production Methods

Industrial production of alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt involves large-scale chemical synthesis under controlled conditions. The process requires high-purity reagents and precise control of reaction parameters to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

This compound acts primarily as a P2-purinoceptor agonist , influencing various physiological processes by engaging with purinergic signaling pathways. It has been shown to inhibit adenylate cyclase with a Ki value of 0.5 mM, highlighting its role in modulating intracellular signaling cascades through purinergic receptors .

Purinergic Signaling Studies

  • Mechanistic Studies : α,β-Methyleneadenosine 5'-triphosphate trisodium salt is used to elucidate the mechanisms of purinergic signaling in various tissues. For instance, it has been employed to study the expression and function of P2X receptors in vascular and neuronal tissues, providing insights into their roles in cardiovascular and neurological functions .
  • Receptor Characterization : Researchers utilize this compound to characterize different purinergic receptors, including P2X1 and P2X3, due to its selective agonistic properties. It serves as a stable analog of ATP for studying receptor interactions and downstream signaling pathways .

Cardiovascular Research

  • Vasodilation Mechanisms : Studies have demonstrated that α,β-Methyleneadenosine 5'-triphosphate trisodium salt can induce vasodilation through P2X receptor activation. This property is significant for understanding vascular responses and developing treatments for cardiovascular diseases .
  • Platelet Function : It has been used to investigate platelet activation mechanisms via P2Y receptors, contributing to the understanding of thrombosis and hemostasis .

Neuroscience Applications

  • Pain Research : The compound's ability to activate P2X receptors makes it relevant in pain research, particularly in studying mechanisms underlying neuropathic pain and migraine pathophysiology .
  • Neurotransmission Studies : Its role in modulating neurotransmitter release through purinergic signaling pathways provides insights into synaptic transmission and plasticity .

Case Studies

Study TitleAuthorsFindings
Characterization of Purinergic Receptor Expression in ARPKD Cystic EpitheliaPalygin et al.Demonstrated the expression profiles of purinergic receptors in renal cystic disease models using α,β-Methyleneadenosine 5'-triphosphate trisodium salt .
Expression and Characterization of Purinergic Receptors in Rat Middle Meningeal ArteryHaanes & EdvinssonInvestigated the role of purinergic signaling in migraine pathophysiology using this compound as a selective agonist .
Effects on Platelet ActivationVarious AuthorsExplored the effects of α,β-Methyleneadenosine 5'-triphosphate trisodium salt on platelet activation and aggregation, highlighting its potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is unique due to its resistance to hydrolysis and its ability to selectively activate specific P2 purinoceptors. This makes it a valuable tool for studying purinergic signaling and developing new therapeutic agents .

Biological Activity

α,β-Methyleneadenosine 5'-triphosphate trisodium salt (often abbreviated as α,β-meATP) is a synthetic analog of adenosine triphosphate (ATP) that has garnered attention for its biological activities, particularly as a P2 purinoceptor agonist. Its unique structure, characterized by the replacement of the bridging oxygen atom between the α- and β-phosphate groups with a methylene group, enhances its stability and potency in various biological assays. This article reviews the biological activity of α,β-meATP, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

  • Chemical Name : α,β-Methyleneadenosine 5'-triphosphate trisodium salt
  • Molecular Formula : C₁₁H₁₅N₅O₁₂P₃ • 3Na
  • Molecular Weight : 571.2 g/mol
  • CAS Number : 7292-42-4
  • Purity : ≥98% .

α,β-meATP primarily acts as a P2-purinoceptor agonist , which includes activation of both P2X and P2Y receptor subtypes. It has been shown to effectively activate P2X1 and P2X3 receptors while exhibiting significantly lower potency at P2X2 and other P2Y receptors . The compound also inhibits adenylate cyclase with a Ki value of approximately 0.5 mM, indicating its potential to modulate intracellular signaling pathways through cyclic AMP (cAMP) regulation .

Receptor Activation

α,β-meATP has been extensively studied for its effects on smooth muscle contraction and neurotransmission:

  • Smooth Muscle Contraction : In studies involving bladder smooth muscle (BSM), α,β-meATP induced dose-dependent contractions. The effective concentration (EC50) for these contractions was found to be around 1 µM .
  • Neurotransmission : The compound has been shown to depolarize the rat cervical vagus nerve, an effect that can be attenuated by specific P2 receptor antagonists .

Case Studies

  • Bladder Contraction Studies : Research demonstrated that α,β-meATP could induce significant contractions in bladder strips without urothelium. The contractions were rapid and exhibited a dose-dependent relationship with concentrations ranging from 10 to 100 µM being effective .
  • Purinergic Receptor Characterization : A study characterized purinergic receptors in rat middle meningeal arteries and highlighted the role of α,β-meATP in migraine pathophysiology through its action on P2 receptors .

Pharmacological Applications

Due to its ability to mimic ATP's actions while being more stable, α,β-meATP is utilized in various research contexts:

  • Investigating Purinergic Signaling : It serves as a tool to dissect purinergic signaling pathways in various tissues.
  • Potential Therapeutic Roles : Although primarily used in research settings, understanding its mechanism may lead to therapeutic applications in conditions like migraine or bladder dysfunction.

Summary Table of Biological Activities

Activity TypeEffect/OutcomeReference
Smooth Muscle ContractionInduces dose-dependent contractions
Receptor ActivationAgonist for P2X1 and P2X3 receptors
Adenylate Cyclase InhibitionKi = 0.5 mM
NeurotransmissionDepolarizes vagus nerve

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of α,β-methyleneadenosine 5'-triphosphate trisodium salt in enzyme inhibition?

α,β-Methyleneadenosine 5'-triphosphate trisodium salt acts as a hydrolysis-resistant analog of ATP due to its methylene bridge between the α- and β-phosphates. This structural modification prevents enzymatic cleavage by ATPases and kinases, making it a potent competitive inhibitor of ATP-dependent enzymes like ectonucleotidases (e.g., CD73) and kinases. Its resistance to hydrolysis allows researchers to study enzyme kinetics under non-equilibrium conditions .

Methodological Tip : Use this compound at concentrations ranging from 10–100 µM in enzymatic assays to evaluate inhibition efficiency. Pair with control experiments using unmodified ATP to confirm specificity of observed effects .

Q. How is α,β-methylene ATP applied in studying ectonucleotidase activity?

In ectonucleotidase research, this compound is used to block CD73-mediated conversion of AMP to adenosine. For example, in cell-based assays, pre-incubation with 50 µM α,β-methylene ATP inhibits CD73 activity, enabling quantification of extracellular adenosine accumulation via HPLC or fluorometric methods .

Experimental Design : Combine with ARL 67156 (a soluble ecto-ATPase inhibitor) to isolate CD73-specific activity in complex biological samples like tumor microenvironments .

Q. What are the solubility and stability considerations for this compound in buffer preparation?

α,β-Methylene ATP trisodium salt is highly soluble in aqueous buffers (e.g., ≥75 mM in water). For long-term stability, prepare stock solutions in sterile, nuclease-free water, aliquot, and store at –20°C. Avoid repeated freeze-thaw cycles to prevent degradation. Validate stability using UV spectrophotometry (λmax = 259 nm) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on α,β-methylene ATP's efficacy across different experimental models?

Discrepancies in inhibition potency may arise from tissue-specific enzyme isoforms or variable expression levels of target proteins. For example, α,β-methylene ATP shows stronger inhibition of CD73 in cancer cell lines compared to vascular tissues due to differences in enzyme conformation .

Methodological Solutions :

  • Perform Western blotting or qPCR to quantify target enzyme expression.
  • Use orthogonal assays (e.g., radiometric vs. fluorometric) to confirm inhibitory activity .

Q. What advanced techniques validate the competitive inhibition mechanism of α,β-methylene ATP?

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) between the compound and purified enzymes.
  • X-ray Crystallography : Resolve co-crystal structures of α,β-methylene ATP with enzymes (e.g., NTPDase1) to visualize steric hindrance caused by the methylene bridge .
  • Molecular Dynamics Simulations : Model enzyme-substrate interactions to predict inhibition kinetics .

Q. How to optimize experimental conditions for studying ATPase inhibition in live-cell systems?

  • pH and Temperature : Maintain physiological conditions (pH 7.4, 37°C) to preserve enzyme activity.
  • Cofactor Requirements : Include Mg²⁺ (1–2 mM) in buffers to mimic intracellular conditions, as Mg²⁺ binding is critical for ATPase function .
  • Controls : Use inactive analogs (e.g., β,γ-methylene ATP) to differentiate between α,β-specific effects .

Q. What are the limitations of α,β-methylene ATP in long-term cell culture studies?

Prolonged exposure (>24 hours) may induce compensatory upregulation of alternative ATP-hydrolyzing enzymes (e.g., alkaline phosphatases). Mitigate this by combining with broad-spectrum phosphatase inhibitors (e.g., levamisole) and monitoring adenosine levels over time .

Properties

IUPAC Name

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O12P3.3Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAGKCWFSRTVER-MTQUBGKESA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5Na3O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

alpha,beta-Methyleneadenosine 5'-triphosphate trisodium salt
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alpha,beta-Methyleneadenosine 5'-triphosphate trisodium salt
alpha,beta-Methyleneadenosine 5'-triphosphate trisodium salt
alpha,beta-Methyleneadenosine 5'-triphosphate trisodium salt
alpha,beta-Methyleneadenosine 5'-triphosphate trisodium salt

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